molecular formula C19H35NO B12901437 Isoxazole, 3-methyl-5-pentadecyl- CAS No. 649721-01-7

Isoxazole, 3-methyl-5-pentadecyl-

Cat. No.: B12901437
CAS No.: 649721-01-7
M. Wt: 293.5 g/mol
InChI Key: FJBIBXIVVZAKHZ-UHFFFAOYSA-N
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Description

3-Methyl-5-pentadecylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its unique structure, which includes a long pentadecyl chain, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pentadecylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of 3-Methyl-5-pentadecylisoxazole can be scaled up using solvent-free methods to minimize environmental impact. For example, ball-milling techniques using recyclable catalysts like Cu/Al2O3 nanocomposites have been developed to produce 3,5-disubstituted isoxazoles in moderate to excellent yields .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pentadecylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the isoxazole ring or the pentadecyl chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Methyl-5-pentadecylisoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-pentadecylisoxazole: Unique due to its long pentadecyl chain.

    3,5-Dimethylisoxazole: Lacks the long alkyl chain, resulting in different physical and chemical properties.

    3-Methyl-5-phenylisoxazole: Contains a phenyl group instead of a pentadecyl chain, leading to different biological activities.

Uniqueness

The long pentadecyl chain of 3-Methyl-5-pentadecylisoxazole imparts unique properties, such as increased hydrophobicity and the ability to interact with lipid membranes, making it distinct from other isoxazole derivatives .

Properties

CAS No.

649721-01-7

Molecular Formula

C19H35NO

Molecular Weight

293.5 g/mol

IUPAC Name

3-methyl-5-pentadecyl-1,2-oxazole

InChI

InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3

InChI Key

FJBIBXIVVZAKHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=NO1)C

Origin of Product

United States

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